2,3-bis-(hydroxymethyl) quinoxaline-N,N′-dioxide, commonly known as Dioxidine, is a synthetic antibacterial agent with a broad spectrum of activity against both gram-positive and gram-negative bacteria, including multidrug-resistant strains []. It is particularly effective against anaerobic bacteria [, , , , ], demonstrating significantly enhanced potency under anaerobic conditions compared to aerobic environments [, , , ]. Dioxidine plays a critical role in scientific research as a valuable tool for investigating bacterial sensitivity and resistance, exploring its mechanisms of action, and developing novel antibacterial strategies.
Dioxidine, chemically known as 2,3-bis(hydroxymethyl)quinoxaline 1,4-dioxide, is an antibacterial compound that has garnered attention for its efficacy against a variety of bacterial strains, including those resistant to other antibiotics. Its primary use is in the treatment of purulent infections and as a topical antiseptic. The compound is classified as an anti-infective agent and mutagen due to its ability to cause DNA damage in microbial cells .
Dioxidine is derived from quinoxaline, a bicyclic compound that serves as a precursor. The classification of dioxidine includes:
The synthesis of dioxidine involves several key steps:
Industrial Production: For large-scale production, batch or continuous flow reactors are utilized to maintain precise control over reaction conditions. The crude product is subsequently purified through crystallization or chromatography techniques to achieve high purity .
Dioxidine has a molecular formula of and a molecular weight of approximately 222.20 g/mol. Its structure features two hydroxymethyl groups attached to a quinoxaline backbone, with two nitrogen oxides contributing to its biological activity.
Key structural data includes:
Dioxidine participates in various chemical reactions:
Common reagents used include hydrogen peroxide for oxidation and sodium borohydride for reduction .
Dioxidine exerts its antibacterial effects primarily through DNA damage in microbial cells. The mechanism involves:
The compound's ability to generate superoxide anion radicals contributes to its bactericidal activity .
Dioxidine exhibits several notable physical and chemical properties:
Analytical methods such as Fourier-transform infrared spectroscopy (FTIR) and X-ray diffraction have been employed to characterize its solid-state forms, revealing polymorphic behaviors under different conditions .
Dioxidine's primary applications include:
Recent advancements have also explored the cryochemical modification of dioxidine to enhance its properties for pharmaceutical applications, resulting in nanoforms with improved dissolution rates and bioavailability .
Dioxidine (chemical name: 2,3-bis(hydroxymethyl)quinoxaline-1,4-dioxide; CAS# 17311-31-8) is a synthetic antibacterial compound characterized by a distinctive heterocyclic quinoxaline backbone. Its molecular formula is C₁₀H₁₀N₂O₄, with a molecular weight of 222.20 g/mol. The structure features two N-oxide moieties at positions 1 and 4 and hydroxymethyl (–CH₂OH) groups at positions 2 and 3, creating a planar, polar molecule [2] [6]. This configuration enables hydrogen bonding and influences its crystalline behavior.
Key physicochemical parameters include:
Table 1: Physicochemical Properties of Dioxidine
Property | Value/Description |
---|---|
Molecular Formula | C₁₀H₁₀N₂O₄ |
Molecular Weight | 222.20 g/mol |
CAS Registry Number | 17311-31-8 |
Appearance | Yellow crystalline solid |
Solubility | Soluble in water and polar organic solvents |
Key Functional Groups | N-Oxides (2), Hydroxymethyl groups (2) |
Polymorphism significantly impacts its pharmaceutical performance. Three crystalline phases have been identified via cryochemical processing:
Nanocrystalline formulations (50–300 nm) produced via freeze-drying or cryochemical vapor deposition exhibit up to 3-fold faster dissolution kinetics compared to micronized raw material, attributed to increased surface area and modified crystal lattice energy [7] [9].
Dioxidine emerged in the 1970s from Soviet-era pharmaceutical research as a distinct antimicrobial agent targeting suppurative infections caused by Staphylococcus aureus, Pseudomonas aeruginosa, and other pyogenic pathogens [2] [6]. Unlike tetracyclines—which feature a four-ring napthacene core and originate from natural products (e.g., Streptomyces spp.)—dioxidine is a fully synthetic quinoxaline dioxide derivative. This places it outside the evolutionary lineage of tetracycline antibiotics, which evolved through three generations:
Table 2: Key Polymorphic Forms of Dioxidine and Their Properties
Polymorph | Crystal System | Stability | Dissolution Rate | Production Method |
---|---|---|---|---|
Hydrated (H) | Not specified | Low thermal | Moderate | Freeze-drying at 40°C |
Monoclinic (M) | Monoclinic | Metastable | High | Thermal activation (120°C/80s) |
Triclinic (T) | Triclinic | Thermodynamically stable | Low | Thermal activation (120°C/8h) |
Dioxidine’s development reflected regional therapeutic needs for topical/systemic agents against resistant wound infections. Its mechanism diverges fundamentally from tetracyclines: while tetracyclines inhibit bacterial ribosomes (30S subunit), dioxidine disrupts DNA synthesis through nucleotide structure interference, particularly under anaerobic conditions [2] [7]. Research into dioxidine nanoforms (2010s–present) represents a modern pharmaceutical advancement, leveraging particle engineering to enhance bioavailability without molecular redesign [7] [9].
Table 3: Historical Milestones in Dioxidine Development
Time Period | Development | Context |
---|---|---|
1970s | Initial synthesis and characterization | Soviet pharmaceutical research |
1980s–1990s | Clinical use for suppurative infections | Adoption in Eastern European medicine |
2013 | First studies on DNA methylation effects | In vitro lymphocyte studies |
2018–2021 | Nanoform production via cryochemistry | Particle size reduction and phase control |
Dioxidine’s regulatory status remains geographically heterogeneous, reflecting divergent approval pathways and clinical utilization practices:
The compound falls under multiple chemical classifications:
Regulatory ambiguity persists due to limited international clinical data submissions. Current research focuses on nanocrystalline formulations (e.g., albumin cryogels) to optimize delivery, though these remain experimental [7] [9].
Table 4: Regulatory and Chemical Classification of Dioxidine
Region/System | Status | Classification |
---|---|---|
Russia | Approved prescription drug | Antimicrobial agent |
European Union (ECHA) | Not approved for human therapeutics | Industrial chemical (EC 605-838-1) |
United States | Research-use only | Biochemical reagent |
CAS | 17311-31-8 | Quinoxaline dioxide derivative |
IUPAC | 2,3-Bis(hydroxymethyl)quinoxaline 1,4-dioxide | Synthetic heterocyclic compound |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7